molecular formula C13H11ClN2O2 B15339364 E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

Cat. No.: B15339364
M. Wt: 262.69 g/mol
InChI Key: QRANOURNMJPIKF-AATRIKPKSA-N
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Description

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a quinoline derivative with a complex molecular structure Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of a chlorine atom, an ethyl group, and a nitrovinyl group attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

  • Receptors: It may bind to specific receptors, triggering signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

  • Quinoline

  • 2-Chloroquinoline

  • 7-Ethylquinoline

  • 2-Nitroquinoline

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+

InChI Key

QRANOURNMJPIKF-AATRIKPKSA-N

Isomeric SMILES

CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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